3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a coumarin derivative, followed by alkylation and cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the molecule is more reactive.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or alkanes .
Scientific Research Applications
3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid: Another furochromene derivative with similar structural features.
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one: A structurally related compound with different substituents.
Uniqueness
3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of tert-butyl and hexyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-tert-butyl-8-hexyl-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C23H30O3/c1-7-8-9-10-11-16-15(3)20-18(26-22(16)24)12-14(2)19-17(23(4,5)6)13-25-21(19)20/h12-13H,7-11H2,1-6H3 |
InChI Key |
VLJKQLBJMICEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C3=C2OC=C3C(C)(C)C)C)OC1=O)C |
Origin of Product |
United States |
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